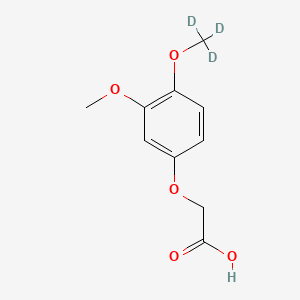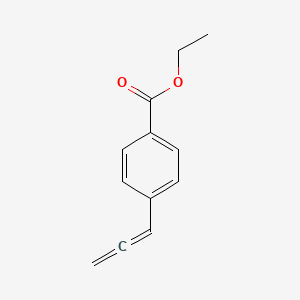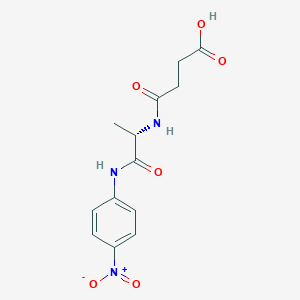
Succinyl-alanine-4-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl-alanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of various proteases, particularly elastase. This compound is characterized by its chromogenic properties, which allow for the detection and quantification of enzyme activity through colorimetric methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-alanine-4-nitroanilide typically involves the coupling of succinyl chloride with alanine, followed by the attachment of 4-nitroaniline. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Succinyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases 4-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
Common Reagents and Conditions
The hydrolysis reactions are commonly carried out in buffered solutions, such as HEPES buffer at pH 7.5, containing sodium chloride and DMSO. The reactions are typically performed at room temperature or slightly elevated temperatures to optimize enzyme activity .
Major Products
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which serves as a chromogenic indicator of protease activity .
Wissenschaftliche Forschungsanwendungen
Succinyl-alanine-4-nitroanilide is widely used in scientific research for various applications:
Wirkmechanismus
The mechanism of action of succinyl-alanine-4-nitroanilide involves its recognition and binding by proteases at the active site. The enzyme catalyzes the hydrolysis of the peptide bond, releasing 4-nitroaniline. This reaction is facilitated by the specific amino acid sequence of the substrate, which mimics the natural substrates of the protease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another peptide substrate used to assay chymotrypsin-like proteases.
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: A closely related compound used for similar applications in protease assays.
Uniqueness
Succinyl-alanine-4-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for elastase assays. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
61043-65-0 |
|---|---|
Molekularformel |
C13H15N3O6 |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
4-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15N3O6/c1-8(14-11(17)6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,8H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t8-/m0/s1 |
InChI-Schlüssel |
WIFDUCQVCBVJOF-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
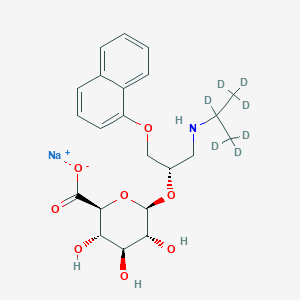
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
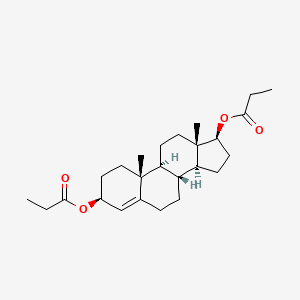

![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)

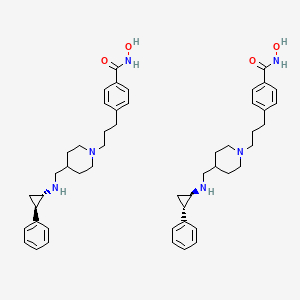
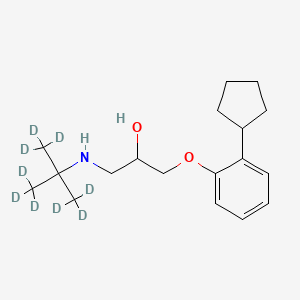
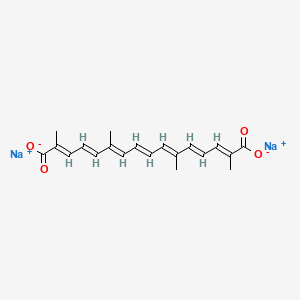
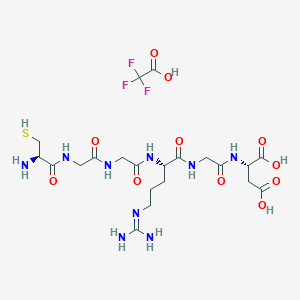
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
